molecular formula C9H17BrO B12314967 4-(Bromomethyl)-4-(propan-2-YL)oxane

4-(Bromomethyl)-4-(propan-2-YL)oxane

Katalognummer: B12314967
Molekulargewicht: 221.13 g/mol
InChI-Schlüssel: UELARDGXTSTOMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-4-(propan-2-YL)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered cyclic ethers containing one oxygen atom and five carbon atoms. The presence of a bromomethyl group and a propan-2-yl group makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(propan-2-YL)oxane typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyl-4-(propan-2-yl)oxane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Alcohols, nitriles, or amines.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Methyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-4-(propan-2-YL)oxane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Could be explored for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-4-(propan-2-YL)oxane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)-4-(propan-2-YL)oxane: Similar structure but with a chlorine atom instead of bromine.

    4-(Methyl)-4-(propan-2-YL)oxane: Lacks the halogen atom, making it less reactive in substitution reactions.

    4-(Bromomethyl)-4-(ethyl)oxane: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

4-(Bromomethyl)-4-(propan-2-YL)oxane is unique due to the presence of both a bromomethyl group and a propan-2-yl group, which can influence its reactivity and the types of reactions it can undergo. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorine or methyl analogs.

Eigenschaften

Molekularformel

C9H17BrO

Molekulargewicht

221.13 g/mol

IUPAC-Name

4-(bromomethyl)-4-propan-2-yloxane

InChI

InChI=1S/C9H17BrO/c1-8(2)9(7-10)3-5-11-6-4-9/h8H,3-7H2,1-2H3

InChI-Schlüssel

UELARDGXTSTOMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(CCOCC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.